(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Overview
Description
ICI 154129, a peptide analog, is a selective δ opioid antagonist.
Scientific Research Applications
Computational Peptidology and Chemical Reactivity
A study conducted by Flores-Holguín, Frau, and Glossman-Mitnik (2019) in "ACS Omega" utilized conceptual density functional theory for the calculation of molecular properties and structures of a group of new antifungal tripeptides, including variations similar to the compound . This approach helped in predicting pKa values and bioactivity scores, providing valuable insights for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Constituent Amino Acids in AM-Toxins
Shimohigashi, Lee, and Izumiya (1976) in the "Bulletin of the Chemical Society of Japan" described the preparation of L-forms of various 2-amino-5-aryl pentanoic acids, which are constituents in AM-toxins. The study presents a procedure for the synthesis and resolution of these compounds, which could be relevant for the study of the compound (Shimohigashi, Lee, & Izumiya, 1976).
Antioxidant, Anti-inflammatory, and Antiulcer Activity
Subudhi and Sahoo (2011) in "Chemical & Pharmaceutical Bulletin" synthesized novel compounds similar to the one and evaluated them for their antioxidant, anti-inflammatory, and antiulcer activities. This study provides insight into the potential therapeutic applications of such compounds (Subudhi & Sahoo, 2011).
Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines
A study by Monclus, Masson, and Luxen (1995) in the "Journal of Fluorine Chemistry" described an asymmetric synthesis process for compounds including (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid. This process provides a methodology that could be applicable for synthesizing variations of the compound (Monclus, Masson, & Luxen, 1995).
Volumetric and Conductometric Behavior of Glycyl Dipeptides
Yan, Zhang, Li, and Wang (2010) in the "Journal of Chemical & Engineering Data" studied the behavior of glycyl dipeptides, including compounds similar to the one , with sodium dodecyl sulfate. This research is significant for understanding the interactions of such compounds in aqueous solutions (Yan, Zhang, Li, & Wang, 2010).
Practical Synthesis of Key Components of HIV Protease Inhibitors
Shibata, Itoh, and Terashima (1998) in "Chemical & Pharmaceutical Bulletin" achieved a synthesis of a key component for HIV protease inhibitors, offering an insight into the synthesis processes that could be relevant for the compound (Shibata, Itoh, & Terashima, 1998).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZYRKTYLLLRL-DTXPUJKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232349 | |
Record name | ICI 154129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
CAS RN |
83420-94-4 | |
Record name | ICI 154129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ICI 154129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICI-154129 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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